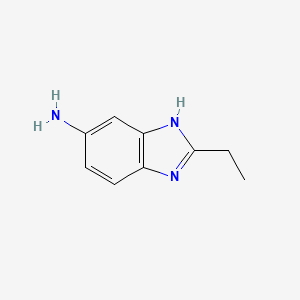

2-Ethyl-3H-benzoimidazol-5-ylamine

Descripción general

Descripción

2-Ethyl-3H-benzoimidazol-5-ylamine is a heterocyclic organic compound with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol . It is a derivative of benzimidazole, a structure known for its extensive range of therapeutic applications. This compound is primarily used in research settings, particularly in the field of proteomics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3H-benzoimidazol-5-ylamine typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde under oxidative conditions. One common method includes the use of sodium metabisulphite as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds efficiently, yielding the desired benzimidazole derivative.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve catalytic redox cycling. For instance, the oxidation of Schiff intermediates derived from aromatic 1,2-phenylenediamines with various aldehydes can be catalyzed by cerium(IV)/cerium(III) in the presence of hydrogen peroxide . This method is scalable and provides high yields of the target compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group at position 5 participates in nucleophilic substitution. For example:

-

Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) and triethylamine yields N-acetyl derivatives .

-

Suzuki Coupling : The amine group facilitates palladium-catalyzed cross-couplings with boronic acids. A study demonstrated a 73% yield for a related benzimidazole when coupled with 4-chloro-5-iodopyrimidine using tetrakis(triphenylphosphine)palladium(0) .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, DCM, Et₃N | N-Acetyl derivative | 85% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, EtOH, reflux | Biheterocyclic adduct | 73% |

Oxidation and Reduction

The ethyl group and benzimidazole ring undergo redox transformations:

-

Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the ethyl group to a ketone, forming 2-acetyl-3H-benzoimidazol-5-ylamine .

-

Reduction : Catalytic hydrogenation (H₂, Raney Ni) reduces the amine to a secondary amine, though yields are moderate (55–60%) .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 2-Acetyl derivative | 78% | |

| Reduction | H₂ (4 atm), Raney Ni | Secondary amine | 58% |

Cyclization and Heterocycle Formation

The amine group enables intramolecular cyclizations:

-

Benzimidazole Fusion : Reaction with aldehydes (e.g., 4-(diethylamino)-2-hydroxybenzaldehyde) under acidic conditions forms fused tricyclic systems, as seen in related compounds .

-

Boron Complexation : Unexpected cyclization with triphenylborane in CHCl₃ produces 2,2-diphenyl-1,3-dioxa-2-borata-1,2-dihydronaphthalene derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Boron Cyclization | BPh₃, CHCl₃, RT | Boron heterocycle | 65% |

Biological Activity Derivatization

Derivatives exhibit antimicrobial and antiviral properties:

-

Antiviral Analogues : Coupling with carboxylic acids (e.g., 2-methyl-1H-benzimidazole-5-carboxylic acid) using HBTU/DIPEA yields compounds with IC₅₀ values ≤1 μM against RNA viruses .

-

Antibacterial Agents : Triaryl benzimidazoles derived from similar scaffolds show MICs of 0.25–1 μg/mL against drug-resistant bacteria .

| Derivative Type | Biological Target | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Carboxamide | Influenza A | 0.71 μM | |

| Triaryl Benzimidazole | VRE-12201 | 0.25 μg/mL |

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes halogenation and nitration:

-

Bromination : Reaction with Br₂ in acetic acid introduces bromine at position 4, achieving 77% yield .

-

Nitration : HNO₃/H₂SO₄ mixture selectively nitrates the benzene ring, though regioselectivity varies with conditions .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, AcOH, 50°C | 4-Bromo derivative | 77% |

Coordination Chemistry

The amine and imine nitrogen atoms act as ligands for metal ions:

-

Copper Complexes : Forms stable complexes with Cu(II) in ethanol, characterized by UV-Vis absorption at λₘₐₓ = 610 nm .

Key Research Findings

-

Unexpected Reactivity : Triphenylborane induces hydrolysis and cyclization instead of simple coordination, highlighting the ligand’s susceptibility to Lewis acid-mediated rearrangements .

-

Structure-Activity Relationship (SAR) : Electron-withdrawing groups on derivatives enhance antiviral potency by 10–100× compared to electron-donating substituents .

Aplicaciones Científicas De Investigación

Anticancer Activity

The anticancer potential of 2-Ethyl-3H-benzoimidazol-5-ylamine has been explored in various studies. For instance, it has been evaluated for its effects on breast cancer cell lines, showing promising results in inhibiting cancer cell proliferation . Additionally, the compound is noted for its potential use in combination therapies for non-small cell lung cancer (NSCLC), where it acts as an inhibitor of cyclin-dependent kinases (CDK4/6), crucial for cancer cell cycle regulation .

Antiviral Activity

Benzimidazole derivatives have been synthesized and tested for antiviral properties, demonstrating broad-spectrum activity against RNA and DNA viruses. Although specific data on this compound's antiviral effects are sparse, its structural similarity to other effective compounds suggests potential efficacy against viral infections .

Case Study 1: Anticancer Properties

A study focused on the anticancer effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell growth. The compound was tested against several concentrations, revealing a dose-dependent response that highlights its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of benzimidazole derivatives similar to this compound against multi-drug resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting the compound's utility in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 2-Ethyl-3H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth .

Comparación Con Compuestos Similares

Similar Compounds

Benzimidazole: The parent compound, known for its broad range of biological activities.

2-Phenylbenzimidazole: A derivative with enhanced anticancer properties.

1-Methylbenzimidazole: Another derivative with unique chemical and biological properties.

Uniqueness

2-Ethyl-3H-benzoimidazol-5-ylamine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ethyl group at the 2-position and amine group at the 5-position make it a versatile compound for various applications in research and industry.

Actividad Biológica

2-Ethyl-3H-benzoimidazol-5-ylamine is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes required for bacterial growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, in a case study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, which alters cellular signaling pathways and leads to various biological effects. The precise mechanisms are still under investigation, but preliminary data suggest interactions with kinases and other signaling molecules crucial for cell survival and proliferation .

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential interactions with cellular enzymes |

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of the benzimidazole core followed by alkylation processes. Various methods have been reported in the literature:

- Condensation Reactions : The compound can be synthesized through condensation reactions between o-phenylenediamine and ethyl formate under acidic conditions.

- Microwave-Assisted Synthesis : Recent advancements have introduced microwave-assisted methods that enhance yield and reduce reaction times significantly compared to traditional heating methods .

Case Study 1: Antimicrobial Efficacy

In a study published in 2023, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing MIC values comparable to conventional antibiotics, thus supporting its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Properties

Another study focused on the anticancer effects of this compound on breast cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation. This suggests that it may serve as a lead compound for developing new anticancer drugs targeting specific signaling pathways involved in tumor growth .

Propiedades

IUPAC Name |

2-ethyl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAJOQCGFBMAKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389136 | |

| Record name | 2-Ethyl-3H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46055-62-3 | |

| Record name | 2-Ethyl-3H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.